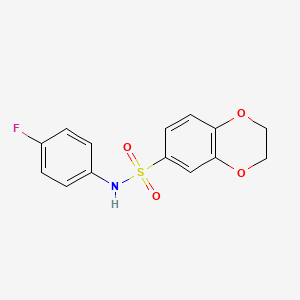

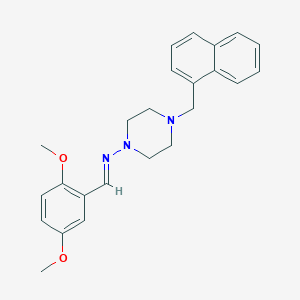

![molecular formula C10H11ClFNO3S B5511769 4-[(3-氯-4-氟苯基)磺酰基]吗啉](/img/structure/B5511769.png)

4-[(3-氯-4-氟苯基)磺酰基]吗啉

描述

Synthesis Analysis

The synthesis of compounds related to 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine often involves multi-step chemical processes. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic drug linezolid, is synthesized through a series of reactions starting from 1,2-difluoro-4-nitrobenzene and morpholine. This process includes nitro group reduction and subsequent reactions with substituted aryl sulfonyl chlorides, highlighting the complexity and versatility in synthesizing sulfonyl morpholine derivatives (D. B. Janakiramudu et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, confirming the presence of sulfonyl and morpholine groups attached to aromatic rings. For example, the structural confirmation of derivatives synthesized from 3-fluoro-4-morpholinoaniline showcases the importance of spectroscopic techniques in understanding the molecular architecture of these compounds (D. B. Janakiramudu et al., 2017).

科学研究应用

抗菌活性

研究表明,源自或与 4-[(3-氯-4-氟苯基)磺酰基]吗啉相关的化合物在抗菌应用中具有潜力。例如,由利奈唑胺中间体 3-氟-4-吗啉基苯胺合成的磺酰胺和氨基甲酸酯对细菌和真菌表现出有效的抗菌活性。分子对接研究进一步支持了这些发现,表明与氨基甲酸酯对应物相比,这些衍生物作为有效的抗真菌剂 (Janakiramudu 等人,2017)。此外,4-(苯基磺酰基)吗啉对多重耐药菌株的抗生素活性的调节表明其在提高现有抗生素疗效方面的效用 (Oliveira 等人,2015)。

化学合成和材料科学

已经报道了在材料科学和化学合成中具有潜在应用的新型化合物的合成和表征。例如,一项关于含有用于燃料电池应用的芴基团的磺化嵌段共聚物的研究展示了合成具有增强的质子传导性和机械性能的材料,适用于电化学应用 (Bae 等人,2009)。此外,新型亚砜的开发用于高效温和的 Swern 氧化,强调了此类化合物在有机合成中的重要性,突出了显着促进醇氧化为醛或酮的方法 (Ye 等人,2016)。

生物和医学研究

磺酰胺衍生物对癌细胞系的细胞毒活性探索,其中一些化合物对乳腺癌和结肠癌细胞显示出有希望的结果,表明这些衍生物在癌症研究中的潜力 (Ghorab 等人,2015)。此外,使用亚磺酰胺作为胺保护基团将 1,2-氨基醇转化为吗啉,展示了药物合成中的一种新方法,展示了一种可应用于药物正式合成的有效方法 (Fritz 等人,2011)。

未来方向

The future directions for research on “4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in compounds with similar structures, it may also be worthwhile to investigate its potential applications in medicinal chemistry .

属性

IUPAC Name |

4-(3-chloro-4-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO3S/c11-9-7-8(1-2-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJMAPKVDFTZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chloro-4-fluorophenyl)sulfonyl]morpholine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)